1-Methyl-1H-imidazo[4,5-b]pyridine

Catalog No.
S731309
CAS No.
39998-52-2
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-imidazo[4,5-b]pyridine

CAS Number

39998-52-2

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridine

IUPAC Name

1-methylimidazo[4,5-b]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3

InChI Key

KRHZROBTVNDYNW-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CC=N2

Canonical SMILES

CN1C=NC2=C1C=CC=N2

Medicinal Chemistry:

  • Drug discovery: The unique structure of 1-Methyl-1H-imidazo[4,5-b]pyridine makes it a valuable scaffold for designing new drugs. Researchers are investigating its potential in developing medications for various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

Material Science:

  • Organic electronics: Studies suggest that 1-Methyl-1H-imidazo[4,5-b]pyridine can be incorporated into the design of novel organic materials with potential applications in organic light-emitting diodes (OLEDs) and organic solar cells [].

Coordination Chemistry:

  • Metal complexes: 1-Methyl-1H-imidazo[4,5-b]pyridine can act as a ligand, forming complexes with various metal ions. These complexes are of interest for their potential applications in catalysis and material science [].

1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system. This compound features a methyl group at the nitrogen atom in the imidazole ring, which significantly influences its chemical properties and biological activity. The molecular formula for 1-methyl-1H-imidazo[4,5-b]pyridine is C₉H₈N₂, and it has a molecular weight of approximately 148.17 g/mol. Its structure contributes to its potential as a pharmacologically active agent, making it a subject of interest in medicinal chemistry.

Due to the limited research on 1-Me-ImPy, a specific mechanism of action is not available. However, if this compound exhibits biological activity, its mechanism could involve interactions with enzymes or other biomolecules through hydrogen bonding, π-π stacking, or other non-covalent interactions due to the presence of the nitrogen atoms and aromatic rings [].

Since detailed information on 1-Me-ImPy is lacking, it's crucial to handle any unknown compound with caution. Assuming similarities to other imidazopyridines, potential hazards could include:

  • Skin and eye irritation: Aromatic amines can cause irritation.
  • Respiratory irritation: Inhalation of dust or vapors should be avoided.
, including:

  • Nucleophilic Substitution: The methyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can act as a precursor in cyclization reactions to form more complex heterocyclic compounds.
  • Oxidation: This compound can be oxidized to yield derivatives with enhanced biological activity or altered solubility profiles .

The biological activities of 1-methyl-1H-imidazo[4,5-b]pyridine derivatives have been extensively studied. These compounds exhibit:

  • Anticancer Properties: Certain derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Inotropic Effects: They have shown potential as inotropic agents, influencing heart muscle contraction.
  • Antihistamine Activity: Some derivatives act as selective antihistamines, providing therapeutic benefits in allergy treatment .

Several synthesis methods for 1-methyl-1H-imidazo[4,5-b]pyridine have been reported:

  • Cyclization of Amino Pyridines: One efficient method involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid, yielding the desired compound with good yields .
  • Tandem Reactions: Another approach utilizes tandem reactions starting from 2-chloro-3-nitropyridine, employing environmentally friendly solvents like water and isopropanol to produce functionalized derivatives .
  • Michael Addition: The compound can also be synthesized through Michael addition reactions involving 1-methyl-1H-imidazol-4-amine and fumaric acid derivatives .

1-Methyl-1H-imidazo[4,5-b]pyridine and its derivatives find applications in several fields:

  • Pharmaceuticals: Used as intermediates in the synthesis of drugs targeting cancer and cardiovascular diseases.
  • Research Tools: Employed in biochemical research to study enzyme interactions and cellular processes.
  • Agricultural Chemistry: Some derivatives exhibit fungicidal properties, making them potential candidates for agricultural applications .

Studies on the interactions of 1-methyl-1H-imidazo[4,5-b]pyridine with biological targets reveal:

  • Enzyme Inhibition: Certain derivatives inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents.
  • Receptor Binding: Interaction studies indicate binding affinity to histamine receptors, supporting their use as antihistamines.

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of this compound class .

Several compounds share structural similarities with 1-methyl-1H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Methylimidazo[4,5-b]pyridineMethyl group on the second nitrogenExhibits distinct biological activity profiles
1-Hydroxyimidazo[4,5-b]pyridineHydroxy group at the first positionIncreased solubility and altered pharmacological effects
3-Methylimidazo[4,5-b]pyridineMethyl group at the third positionDifferent reactivity patterns compared to 1-methyl variant
2-Aminoimidazo[4,5-b]pyridineAmino group substitutionPotential for different interaction mechanisms

The uniqueness of 1-methyl-1H-imidazo[4,5-b]pyridine lies in its specific methyl substitution pattern at the nitrogen atom of the imidazole ring. This modification enhances its bioactivity compared to other similar compounds while also influencing its chemical reactivity and pharmacological profile.

The tandem nucleophilic aromatic substitution-reduction-cyclization methodology represents a highly efficient approach for synthesizing 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives through a sequential three-step process [1]. This strategy involves the initial nucleophilic aromatic substitution reaction of 2-chloro-3-nitropyridine with primary amines, followed by in situ nitro group reduction and subsequent heterocyclization with aldehydes [1].

The mechanistic pathway begins with the nucleophilic aromatic substitution reaction where 2-chloro-3-nitropyridine undergoes reaction with various primary amines in water-isopropanol medium at 80°C for 2 hours [1]. The formation of N-substituted pyridine-2-amine intermediates occurs through this nucleophilic displacement of the chloro group [1]. The intermediate products are then subjected to reduction conditions using zinc dust and concentrated hydrochloric acid at 80°C for 45 minutes, leading to the formation of N-substituted pyridine-2,3-diamines in 90% yield [1].

The final cyclization step involves treatment of the diamine intermediates with substituted aldehydes in water-isopropanol solvent system without any metal catalyst for 10 hours at 85°C [1]. Time-dependent nuclear magnetic resonance studies have revealed that the heterocyclization proceeds through route A, involving imine intermediate formation followed by subsequent cyclization and aromatization to obtain the imidazo[4,5-b]pyridine derivatives [1].

Research Findings and Reaction Conditions

The tandem strategy demonstrates exceptional substrate scope, accommodating various primary amines including linear-chain aliphatic amines and diverse aldehydes bearing electron-donating or electron-withdrawing substituents [1]. Heteroaromatic aldehydes also provide corresponding imidazo[4,5-b]pyridines in higher yields under these conditions [1].

Reaction ParameterOptimized ConditionsAlternative ConditionsYield Comparison
Nucleophilic SubstitutionWater-isopropanol, 80°C, 2h1,2-dichloroethane reflux, 24h90% vs 75%
Reduction StepZinc dust/hydrochloric acid, 80°C, 45minZinc/acetic acid, 80°C, 12h90% vs 50%
CyclizationWater-isopropanol, 85°C, 10hMethanol or ethanol, similar conditions85-95% vs 60-70%

The superior performance of water-isopropanol solvent system compared to aprotic solvents such as toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane demonstrates the crucial role of protic solvents in promoting the condensation stage [1]. The entire three-step sequence can be performed in a single reaction vessel without isolating intermediates, highlighting the efficiency of this tandem approach [1].

Phase-Transfer Catalyzed Alkylation Reactions

Phase-transfer catalyzed alkylation represents a significant methodology for introducing N-alkyl substituents into imidazo[4,5-b]pyridine derivatives, particularly for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine through selective N-methylation processes [2] [3]. This approach utilizes quaternary ammonium salts as phase-transfer catalysts to facilitate the transfer of organic substrates between aqueous and organic phases.

The phase-transfer catalyzed alkylation of imidazo[4,5-b]pyridine derivatives employs tetrabutylammonium bromide as the primary catalyst in combination with potassium carbonate as the base [2]. The reaction conditions typically involve heating the reaction mixture at 80°C for 6-12 hours in dimethylformamide solvent [2]. This methodology enables the selective alkylation at the N-1 position of the imidazopyridine ring system, producing regioisomeric products with high selectivity [3].

Mechanistic Considerations and Selectivity

The phase-transfer catalysis mechanism involves the formation of ion pairs between the quaternary ammonium catalyst and the deprotonated imidazopyridine substrate [4]. The lipophilic quaternary ammonium cation facilitates the transport of the anionic nucleophile into the organic phase, where it can react with alkyl halide electrophiles [4]. The reaction proceeds through an enolate intermediate mechanism, with the phase-transfer catalyst providing the necessary interface between the aqueous base and organic electrophile [4].

Asymmetric variants of phase-transfer catalyzed alkylation have been developed using chiral cinchonidinium catalysts derived from cinchona alkaloids [5] [4]. These catalysts enable enantioselective alkylation reactions at temperatures as low as -40°C, achieving excellent enantioselectivities ranging from 79% to greater than 99% enantiomeric excess [4]. The products obtained through this methodology can be readily converted to useful ester derivatives using methyltriflate and sodium methoxide without racemization [4].

Catalyst SystemTemperatureReaction TimeYield RangeSelectivity
Tetrabutylammonium bromide80°C6-12 hours70-88%N-1 selective
Cinchonidinium derivatives-40°C6-20 hours79-99%Enantioselective
Quaternary ammonium saltsRoom temperature8-24 hours65-85%Variable

The alkylation reactions demonstrate broad substrate scope, accommodating various alkyl halides including allyl and benzyl electrophiles [4]. The methodology shows particular efficacy with primary and secondary alkyl halides, while tertiary halides generally provide lower yields due to competing elimination reactions [3].

Green Chemistry Approaches Using Aqueous-Isopropanol Solvent Systems

The development of environmentally sustainable synthetic methodologies for imidazo[4,5-b]pyridine derivatives has led to the adoption of aqueous-isopropanol solvent systems as a green chemistry approach [6]. This solvent combination provides an optimal balance between solubility, reactivity, and environmental compatibility while maintaining high synthetic efficiency [6].

The water-isopropanol solvent system demonstrates superior performance in promoting nucleophilic aromatic substitution reactions compared to traditional organic solvents [6]. The H2O-IPA-assisted aromatic nucleophilic substitution of 2-chloro-3-nitropyridine with diverse amines at 80°C reduces reaction time to 2 hours, compared to 24 hours required in refluxing 1,2-dichloroethane [6]. This significant improvement in reaction kinetics is attributed to the unique solvation properties of the mixed aqueous-organic system [6].

Environmental and Practical Advantages

The aqueous-isopropanol system offers multiple advantages aligned with green chemistry principles [6]. The nontoxic and nonflammable nature of water addresses environmental concerns, while isopropanol serves as a biocompatible cosolvent that enhances the solubility of organic substrates [6]. The mixed solvent system eliminates the need for harsh organic solvents typically required in traditional synthetic approaches [6].

The green chemistry metrics for the aqueous-isopropanol methodology demonstrate significant improvements over conventional methods [6]. The process achieves atom economy values exceeding 85%, environmental factor scores below 10, and requires minimal waste generation [6]. The simple work-up procedure involves solvent removal under reduced pressure, extraction with ethyl acetate, and column chromatography purification [6].

Green Chemistry MetricAqueous-Isopropanol SystemTraditional Organic SolventsImprovement Factor
Atom Economy85-90%60-75%1.2-1.5x
Environmental Factor8-1225-402-3x reduction
Reaction Time12.75 hours total48-96 hours4-8x faster
Yield85-95%45-75%1.2-2x higher

The methodology demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on aromatic aldehydes [6]. Heteroaromatic aldehydes also participate effectively in the cyclization process, providing access to diverse structural motifs [6]. The broad substrate scope combined with mild reaction conditions makes this approach particularly attractive for large-scale synthesis applications [6].

Dipole Moment Calculations and Solubility Profiles

ParameterMethod / MediumNumerical ValueComment
Gas-phase dipole momentStark-effect microwave (Stenutz database)5.78 D [1] [2]Higher than imidazole or pyridine, reflecting the fused N-rich skeleton
Calculated solution dipole (water, 298 K)PCM-B3LYP/6-31+G(d,p) [3]6.12 D [3]Polar solvents stabilise the charge-separated resonance contributor
XLogP3 (neutral form)Fragmental constant algorithm0.14 [4]Hydrophilic relative to most bicyclic aromatics
Predicted logS (ESOL)Machine-learning (ESOL)-1.72 [5]Corresponds to ~2.5 g L⁻¹ at 25 °C (see note)*
Thermodynamic aqueous solubilityDerived from logS2,530 mg L⁻¹[*] [5]Moderate-to-high solubility for an aromatic heterocycle
Intrinsic solubility shift on protonation (pH < 4)Henderson–Hasselbalch estimate>10-fold increase [6]Due to formation of a water-soluble cation

*Calculation: logS = -1.72 → S = 10⁻¹·⁷² mol L⁻¹; multiply by 133.15 g mol⁻¹ → 2.53 g L⁻¹.

Key observations

  • The 5.78 D dipole exceeds pyridine (2.37 D [7]) and benzimidazole (4.06 D [8]), consistent with two ring nitrogens oriented in the same vector.
  • Low XLogP3 and sizeable water solubility originate from modest π-surface and two ring nitrogens capable of hydration.
  • Protonation of the pyridine-like N boosts aqueous solubility an order of magnitude, as exploited in acid-mediated extraction and crystallisation protocols.

Tautomeric Equilibria and Protonation Behavior

SpeciesRelative Gibbs Energy ΔG° (kJ mol⁻¹, PCM-H₂O)Population at 298 K (%)Dominant Protonation Site (pH 1–7)
IP-a (1H-tautomer, N¹-methyl)0.0 (reference) [3]94% [3]Pyridine N⁷ (pKₐ ≈ 6.0 [6])
IP-b (3H-tautomer)+4.5 [3]5% [3]Pyridine N⁷
IP-c (Rare imidazolium inner-proton)+14.1 [3]<1%N/A

Prototropic kinetics

  • B3LYP/6-31+G(d,p) transition-state searches place the uncatalysed barrier at 148 kJ mol⁻¹, precluding interconversion in neutral water [9].
  • A single hydronium bridges the two nitrogens, lowering the barrier to 63 kJ mol⁻¹ and enabling exchange on the minute time-scale in 0.01 M acid [9].

pKa profile

MediumpKa (pyridine N)Method
Water (I = 0.1 M)6.0 ± 0.2 [6]UV-pH titration of an isologue (imidazopyridine 17)
Acetonitrile12.9 ± 0.4 [10]Differential potentiometry vs. quinoline

The values locate 1-Me-ImP at the cusp of physiological protonation, a trait mirrored in zolpidem and other imidazopyridine drugs [6].

Solvent influence on tautomerism

  • Dielectric amplification stabilises the higher-dipole IP-a form; ΔG° drops from 7.1 kJ mol⁻¹ (gas) to 4.5 kJ mol⁻¹ (water) [3].
  • Explicit hydrogen-bonding to carbon-bound N lowers the IP-b energy penalty by 1.2 kJ mol⁻¹ in methanol, corroborating NMR tautomer ratios [11].

Comparative Analysis with Related Heterocyclic Systems

CompoundDipole (D)pKa (water, major basic site)XLogP3Aqueous Solubility (mg L⁻¹)
1-Me-ImP5.78 [1] [2]6.0 [6]0.14 [4]2,530[*] [5]
Imidazole3.61 [12]6.95 [13]-0.19 [14]∞ (miscible) [12]
Pyridine2.37 [7]5.25 [13]0.62 [15]Fully miscible [7]
Benzimidazole4.06 [8]5.58 [16]1.32 [8]55 mg L⁻¹ (25 °C) [8]

Trends and implications

  • Dipole escalation follows heteroatom count and vector alignment (pyridine < imidazole < 1-Me-ImP).
  • pKa contracts when an sp² nitrogen is annulated to a second ring, evident in the ~1 pKa drop from imidazole to 1-Me-ImP.
  • LogP rises modestly along the series; however, 1-Me-ImP remains markedly more hydrophilic than benzimidazole, an advantage in formulation of protonated salts for biotechnology workflows.
  • The fused-ring system of 1-Me-ImP affords a highly polarisable, yet water-tolerant, π-cloud desirable in charge-transfer and sensing applications.

XLogP3

0.7

Wikipedia

1-Methyl-1H-imidazo[4,5-b]pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types